2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride

Descripción

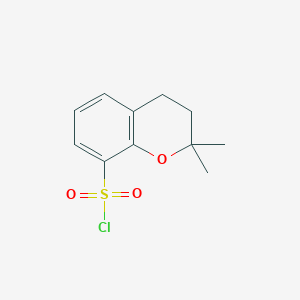

2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride (CAS: 1565390-34-2) is a sulfonated dihydrochromene derivative with the molecular formula C₁₁H₁₃ClO₃S and a molecular weight of 260.74 g/mol . This compound features a bicyclic dihydrochromene core substituted with two methyl groups at the C-2 position and a sulfonyl chloride (-SO₂Cl) moiety at the C-8 position. The sulfonyl chloride group is highly reactive, making this compound a valuable intermediate in organic synthesis, particularly for generating sulfonamides, sulfonate esters, or other functionalized chromene derivatives .

Its structural uniqueness lies in the combination of a partially saturated chromene ring and the electron-withdrawing sulfonyl chloride group, which influences both its chemical reactivity and physical properties.

Propiedades

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-8-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-11(2)7-6-8-4-3-5-9(10(8)15-11)16(12,13)14/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYJTDZEJDPCGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride typically involves the sulfonation of 2,2-dimethyl-3,4-dihydrochromene. The process begins with the preparation of 2,2-dimethyl-3,4-dihydrochromene, which can be synthesized through the cyclization of appropriate precursors under acidic conditions. The sulfonation is then carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent, such as dichloromethane, at low temperatures to yield the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of reactive intermediates and the optimization of yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: The chromene moiety can undergo oxidation to form chromanones or reduction to yield dihydrochromenes.

Electrophilic Aromatic Substitution: The benzene ring in the chromene structure can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Electrophilic Aromatic Substitution: Reagents like nitric acid, bromine, and sulfuric acid are utilized under controlled conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Produced by the reaction with alcohols or phenols.

Chromanones and Dihydrochromenes: Resulting from oxidation and reduction reactions, respectively.

Aplicaciones Científicas De Investigación

Organic Synthesis

- Intermediate in Chemical Reactions : 2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group can undergo substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide derivatives and sulfonate esters respectively .

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Substitution | Amines | Sulfonamide Derivatives |

| Substitution | Alcohols | Sulfonate Esters |

Biological Modifications

- Modification of Biomolecules : The compound is utilized in biological research for modifying biomolecules, which can help in studying enzyme activities and interactions within biological systems. Its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids enables targeted modifications that can elucidate biological pathways .

Medicinal Chemistry

- Therapeutic Applications : Research indicates potential therapeutic applications due to the compound's reactivity with biological targets. It has been investigated for use in developing novel drugs that may exhibit anticancer properties by modifying specific biomolecules involved in cancer progression .

Industrial Applications

- Production of Specialty Chemicals : In the chemical industry, this compound is employed in producing specialty chemicals and materials. Its reactivity allows for the synthesis of complex molecules that are essential in various industrial processes .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of compounds synthesized using this compound against human cancer cell lines. The results showed several synthesized derivatives exhibited significant cytotoxic effects comparable to cisplatin, a standard chemotherapy drug .

Case Study 2: Microwave-Assisted Synthesis

Recent advancements in microwave-assisted synthesis techniques have improved the efficiency of creating derivatives from this compound. For instance, a study demonstrated that microwave irradiation significantly reduced reaction times while maintaining high yields for biologically active compounds derived from this compound .

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in forming sulfonamide and sulfonate derivatives. The chromene moiety can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparación Con Compuestos Similares

Key Observations:

Reactivity Differences :

- The dihydrochromene core in the target compound introduces partial saturation, reducing aromaticity compared to fully aromatic systems like 3,5-dichloro-4-hydroxybenzene-1-sulfonyl chloride. This may lower stability but enhance regioselectivity in reactions .

- Sulfonyl fluorides (e.g., 4-bromo-1,3-thiazole-2-sulfonyl fluoride) are generally more hydrolytically stable than sulfonyl chlorides, making them preferable for applications requiring prolonged shelf life .

Synthetic Utility :

- The target compound’s methyl groups at C-2 likely sterically hinder nucleophilic attacks at adjacent positions, directing reactivity toward the sulfonyl chloride group. In contrast, the hydroxyl group in 3,5-dichloro-4-hydroxybenzene-1-sulfonyl chloride may participate in hydrogen bonding or further functionalization .

Dihydrochromene Derivatives

Comparison with structurally related dihydrochromene compounds highlights functional group influences:

Key Observations:

Functional Group Impact: The sulfonyl chloride group in the target compound confers electrophilicity, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides). In contrast, oxime or dione groups in other dihydrochromenes facilitate coordination chemistry or redox activity .

Biological Relevance: While the target compound’s sulfonyl chloride group is primarily synthetically useful, β-hydroxy-β-aryl propanoic acids demonstrate how substituents (e.g., carboxylic acid, aryl groups) can directly influence pharmacological activity, such as COX-2 selectivity .

Actividad Biológica

2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride is a sulfonyl chloride derivative with potential biological activity. This compound is of interest due to its structural properties that facilitate interactions with various biological targets, including enzymes and receptors. The biological activity of this compound can be attributed to its ability to influence multiple biochemical pathways, particularly in the context of medicinal chemistry and drug development.

The mechanism of action for this compound involves its binding to specific biological targets. This compound is part of a broader class of triazole derivatives known for their diverse biological effects. The interaction with enzymes and receptors can lead to various physiological responses, including antimicrobial and anticancer activities.

Key Targets:

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It can modulate receptor activity, influencing signaling cascades that affect cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Activity:

- Anticancer Properties:

- Biochemical Pathway Involvement:

Case Studies

Several studies have explored the biological activities of compounds structurally similar to this compound:

-

Study on Anticancer Activity:

A recent investigation assessed the cytotoxicity of a series of dihydrochromene derivatives against human cancer cell lines. Compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation. Results showed that several derivatives had IC50 values below 10 µM, comparable to standard chemotherapeutic agents like cisplatin . -

Antimicrobial Efficacy:

Another study focused on the antimicrobial properties of dihydrochromene derivatives against resistant bacterial strains. The results indicated that these compounds exhibited significant bactericidal activity, outperforming conventional antibiotics in some cases .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organisms/Cells | IC50 (µM) |

|---|---|---|---|

| Dihydrochromene derivative A | Anticancer | A-549 (lung carcinoma) | 1.89 |

| Dihydrochromene derivative B | Anticancer | MDA-MB-231 (breast adenocarcinoma) | <10 |

| Dihydrochromene derivative C | Antimicrobial | Staphylococcus aureus | 5.0 |

| Dihydrochromene derivative D | Antimicrobial | Escherichia coli | 7.5 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,2-dimethyl-3,4-dihydrochromene-8-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of the dihydrochromene precursor using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃), followed by chlorination. Critical parameters include reaction temperature (0–5°C for sulfonation to avoid decomposition ), stoichiometric control of ClSO₃H (1.2–1.5 equivalents), and inert atmosphere to prevent hydrolysis. Purification via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the sulfonyl chloride with >95% purity .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the dihydrochromene scaffold (e.g., characteristic methyl singlet at δ 1.3–1.5 ppm for 2,2-dimethyl groups ).

- FT-IR : Validate sulfonyl chloride functionality via S=O stretching bands at 1365 cm⁻¹ and 1175 cm⁻¹ .

- Elemental Analysis : Ensure Cl and S content aligns with theoretical values (±0.3% deviation).

- HPLC : Monitor impurities using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize by-products like sulfonic acids or hydrolyzed derivatives?

- Methodological Answer :

- Moisture Control : Use rigorously dried solvents (e.g., molecular sieves for THF) and Schlenk-line techniques to suppress hydrolysis .

- Catalytic Additives : Introduce pyridine (1–5 mol%) to scavenge HCl and stabilize intermediates during chlorination .

- Reaction Monitoring : Employ in-situ FT-IR or LC-MS to detect early-stage hydrolysis (e.g., m/z shift from 287 [M+H]⁺ for sulfonyl chloride to 271 [M-OH]⁺ for sulfonic acid) .

Q. What strategies resolve contradictions in reported reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies in reactivity (e.g., amine vs. alcohol nucleophiles) may arise from steric hindrance at the sulfonyl center or solvent polarity effects.

- Steric Analysis : Computational modeling (DFT) to map electron density around the sulfonyl group and predict nucleophilic attack sites .

- Solvent Screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess solvent-dependent activation barriers .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants under varying conditions .

Q. How can impurities in the compound affect downstream applications, such as in medicinal chemistry?

- Methodological Answer : Residual solvents (e.g., DCM) or unreacted precursors (e.g., dihydrochromene) may inhibit enzyme activity or cause off-target effects.

- Impurity Profiling : Combine GC-MS (volatile residues) and MALDI-TOF (non-volatile impurities) for comprehensive analysis .

- Biological Validation : Test batches with ≤99% purity in cell-based assays (e.g., IC₅₀ shifts >10% indicate impurity interference) .

Experimental Design & Data Analysis

Q. Designing a stability study for long-term storage: What factors should be prioritized?

- Methodological Answer :

- Temperature/Humidity : Accelerated degradation studies at 40°C/75% RH (ICH guidelines) to simulate shelf-life .

- Light Sensitivity : Expose to UV-A (320–400 nm) for 48 hours; monitor decomposition via HPLC .

- Container Compatibility : Test glass vs. polymer vials for chloride leaching (e.g., ICP-MS for trace metal analysis) .

Q. How to analyze conflicting spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

- Methodological Answer :

- Crystallization Challenges : If X-ray data is unavailable due to poor crystal formation, use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities .

- Comparative Modeling : Overlay DFT-optimized structures with experimental NMR shifts to identify conformational discrepancies .

Reference Table: Key Analytical Data

| Property | Method | Typical Value | Source |

|---|---|---|---|

| Melting Point | DSC | 112–115°C (decomposition observed) | |

| S=O Stretching | FT-IR | 1365 cm⁻¹, 1175 cm⁻¹ | |

| HPLC Retention Time | C18, 70% MeCN | 8.2 ± 0.3 min | |

| Theoretical Cl Content | Elemental Analysis | 12.35% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.